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molecular formula C10H10N2OS B8372364 4-amino-N-methylbenzo[b]thiophene-6-carboxamide

4-amino-N-methylbenzo[b]thiophene-6-carboxamide

Cat. No. B8372364
M. Wt: 206.27 g/mol
InChI Key: IZIXNGQWOQTWDH-UHFFFAOYSA-N
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Patent
US09145414B2

Procedure details

A 40% methylamine-methanol solution (3 ml) was added to ethyl 4-(tert-butoxycarbonylamino)benzo[b]thiophene-6-carboxylate obtained in Example 22 (Step 3) (110 mg), and the reaction solution was stirred at 90° C. overnight. Trifluoroacetic acid (0.5 ml) was added to the resultant residue, and the reaction solution was stirred at room temperature for 15 minutes. Thereafter, the solvent was evaporated under vacuum, and the residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate) to obtain 4-amino-N-methylbenzo[b]thiophene-6-carboxamide.
Name
methylamine methanol
Quantity
3 mL
Type
reactant
Reaction Step One
Name
ethyl 4-(tert-butoxycarbonylamino)benzo[b]thiophene-6-carboxylate
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].CO.C(OC([NH:12][C:13]1[C:21]2[CH:20]=[CH:19][S:18][C:17]=2[CH:16]=[C:15]([C:22]([O:24]CC)=O)[CH:14]=1)=O)(C)(C)C.FC(F)(F)C(O)=O>>[NH2:12][C:13]1[C:21]2[CH:20]=[CH:19][S:18][C:17]=2[CH:16]=[C:15]([C:22]([NH:2][CH3:1])=[O:24])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
methylamine methanol
Quantity
3 mL
Type
reactant
Smiles
CN.CO
Name
ethyl 4-(tert-butoxycarbonylamino)benzo[b]thiophene-6-carboxylate
Quantity
110 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=CC=2SC=CC21)C(=O)OCC
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction solution was stirred at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC(=CC=2SC=CC21)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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